molecular formula C20H16ClN3O3S2 B2823044 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899964-82-0

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2823044
CAS No.: 899964-82-0
M. Wt: 445.94
InChI Key: RDOPBAKMRJBGIE-UHFFFAOYSA-N
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Description

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a benzo[d]thiazole moiety, and a pyridine group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable halogenated compound under basic conditions to form the benzo[d]thiazole ring.

    Synthesis of the Thiophene Carboxamide: The thiophene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with the benzo[d]thiazole derivative in the presence of a base to form the amide bond.

    Introduction of the Pyridine Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorine atom on the thiophene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive moieties like the benzo[d]thiazole and pyridine rings.

Medicine

In medicine, derivatives of this compound might be explored for drug development. The structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings that can influence such characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole and pyridine rings are known to bind to various biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • 5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

The presence of the 4,7-dimethoxy groups on the benzo[d]thiazole ring in 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide distinguishes it from similar compounds. These methoxy groups can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of several functional groups:

  • Chlorine atom at the 5-position enhances its reactivity.
  • Methoxy groups at the 4 and 7 positions of the benzo[d]thiazole moiety contribute to solubility and biological interactions.
  • Pyridine and thiophene rings are known for their roles in various pharmacological activities.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight371.87 g/mol
CAS Number1215716-50-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the benzo[d]thiazole intermediate. Subsequent reactions include nucleophilic substitutions to introduce the thiophene and pyridine moieties. Key reagents often used include thionyl chloride and various organic solvents under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Cell Signaling Modulation : It can influence cellular pathways related to apoptosis and inflammation, which are critical in various disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies show that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives containing benzo[d]thiazole have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity, as similar compounds have shown efficacy against bacterial strains.
  • Antioxidant Activity : Some studies indicate that related compounds exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Effects

In vitro studies on similar compounds revealed that they could significantly reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested derivatives against common bacterial strains like E. coli and S. aureus. The results indicated that certain modifications enhanced antimicrobial potency, suggesting that structural variations can lead to improved activity .

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-26-13-6-7-14(27-2)18-17(13)23-20(29-18)24(11-12-5-3-4-10-22-12)19(25)15-8-9-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOPBAKMRJBGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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